2-Nitro-3-trifluoromethoxytoluene

Description

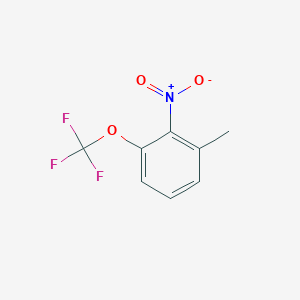

2-Nitro-3-trifluoromethoxytoluene (CAS: 1565389-20-9) is a nitroaromatic compound featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a nitro (-NO₂) group at the 2-position of a toluene backbone. It is commercially available with a purity of 95% . This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of its substituents, which influence reactivity, solubility, and stability. The trifluoromethoxy group enhances lipophilicity and metabolic resistance, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALCBKRTRYCOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Nitro-3-trifluoromethoxytoluene typically involves the introduction of the trifluoromethoxy group onto a nitrotoluene precursor. One common method is the reaction of 2-nitrotoluene with a trifluoromethoxylating reagent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar .

Chemical Reactions Analysis

2-Nitro-3-trifluoromethoxytoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group on the toluene ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions for these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Nitro-3-trifluoromethoxytoluene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The trifluoromethoxy group enhances the compound's reactivity and stability, making it suitable for various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. This compound can facilitate the synthesis of derivatives that possess unique properties, particularly in the development of agrochemicals and pharmaceuticals .

Reactivity and Mechanisms

The presence of the nitro group (-NO2) and trifluoromethoxy group (-OCF3) significantly influences the reactivity of this compound. The nitro group can act as a strong electron-withdrawing substituent, enhancing electrophilic attack on the aromatic ring. Meanwhile, the trifluoromethoxy group contributes to increased lipophilicity, which can improve the bioavailability of synthesized compounds .

Biological Applications

Antimicrobial and Anticancer Research

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have shown that modifications of this compound can lead to enhanced biological activity against various pathogens and cancer cell lines. For instance, compounds derived from similar structures have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains .

Mechanism of Action

The biological activity of this compound derivatives may involve interactions with specific enzymes or receptors in target organisms. The trifluoromethoxy group enhances metabolic stability, which is crucial for maintaining efficacy in biological systems .

Medicinal Chemistry

Pharmaceutical Development

Ongoing research is exploring the use of this compound as a building block for pharmaceuticals targeting specific molecular pathways. The compound's structural features make it a candidate for developing drugs aimed at treating various diseases, including cancer and infectious diseases .

Industrial Applications

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group is known to impart unique properties that may enhance the efficacy and environmental stability of agricultural chemicals .

Case Study 1: Anticancer Activity

A study evaluating derivatives of this compound found that certain modifications led to significant cytotoxic effects against various cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Synthesis of Fluometuron

Another notable application involves the synthesis of fluometuron, a herbicide derived from trifluorotoluene intermediates. The efficient conversion processes highlight the utility of compounds like this compound in producing effective agrochemicals .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Enhances reactivity due to substituents |

| Biological Research | Potential antimicrobial and anticancer properties | Effective against M. tuberculosis |

| Medicinal Chemistry | Building block for pharmaceuticals | Targeting specific enzymes/receptors |

| Industrial Applications | Precursor for agrochemicals | Enhances efficacy and stability |

Mechanism of Action

The mechanism of action of 2-Nitro-3-trifluoromethoxytoluene depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on nitro-substituted toluenes and trifluoromethoxy-containing analogs.

Table 1: Key Properties of 2-Nitro-3-trifluoromethoxytoluene and Analogues

Key Findings :

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) in this compound is more electron-withdrawing than methoxy (-OCH₃) but less than trifluoromethyl (-CF₃). This impacts electrophilic substitution reactivity, directing incoming groups to specific positions .

- Compared to 2-nitro-4-trifluoromethyltoluene, the -OCF₃ group in the target compound provides better solubility in polar aprotic solvents like THF, as seen in synthetic protocols for related compounds .

Steric and Positional Effects: The meta positioning of -OCF₃ relative to -NO₂ in this compound reduces steric hindrance compared to ortho-substituted analogs, facilitating easier functionalization in downstream reactions.

Synthetic Utility :

- The synthesis of this compound likely parallels methods for other nitro-trifluoromethoxy aromatics, such as nitration of 3-trifluoromethoxytoluene followed by purification via column chromatography .

- Its stability under basic conditions (e.g., with triethylamine) aligns with trends observed in phosphazene derivatives, where electron-withdrawing groups enhance resistance to nucleophilic attack .

Biological Activity

2-Nitro-3-trifluoromethoxytoluene is an organic compound characterized by a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a toluene backbone. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3NO3. The presence of the nitro and trifluoromethoxy groups significantly influences its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Functional Groups | Nitro group (-NO2), Trifluoromethoxy group (-OCF3) |

| Physical State | Solid at room temperature |

| Solubility | Varies depending on solvent |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo redox reactions within biological systems. These reactions can lead to the generation of toxic intermediates that interact with cellular components, resulting in antimicrobial effects or cytotoxicity against cancer cells. The trifluoromethoxy group enhances the compound's lipophilicity, improving its metabolic stability and facilitating interactions with target proteins.

- Antimicrobial Activity : Nitro-containing compounds are known for their effectiveness against various microorganisms. The mechanism typically involves the reduction of the nitro group, generating reactive species that bind to DNA, causing damage and cell death .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes or pathways crucial for tumor growth. The interaction between the nitro group and cellular targets may lead to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Nitro-4-trifluoromethoxytoluene | Different position of -OCF3 | Varies; potential differences in enzyme interactions |

| 2-Nitro-3-methoxytoluene | Contains -OCH3 instead of -OCF3 | Different reactivity; may have lower lipophilicity |

| 3-Nitro-4-trifluoromethoxytoluene | Positional isomer | Distinct properties; may affect pharmacokinetics |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that nitro compounds, including derivatives similar to this compound, demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic applications .

- Anticancer Properties : Research involving nitro compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives were found to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.